![molecular formula C21H19NO3 B5611358 ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)
ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate
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Description
Synthesis Analysis
Synthetic routes for compounds related to ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate often involve condensation-cyclization reactions, as seen in the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives through a Mannich type reaction in water at ambient temperature (Mathew et al., 2010). Additionally, stereocontrolled methods have been developed for chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones by reacting benzoxepine-4-carboxylates with chiral amino acid ethyl esters, highlighting a novel approach to synthesizing structurally complex oxazin derivatives (Kasagani et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, providing insights into the intramolecular and intermolecular hydrogen bonding that stabilizes the molecular structure (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds often result in the formation of complex structures through cyclization and addition reactions. For example, the photochemistry of 2-(1-naphthyl)ethyl benzoates has been studied, revealing insights into cycloaddition and intramolecular exciplex formation, which are critical for understanding the reactivity and transformation pathways of such compounds (Morley & Pincock, 2001).
Physical Properties Analysis
The physical properties of compounds within this class can vary widely depending on their molecular structure. The crystallization behavior, melting points, and solubility can be influenced by the presence of different functional groups and the overall molecular architecture. For example, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its analogs have been reported, highlighting the impact of substituents on the physical properties of these compounds (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of these compounds in various environments and reactions. Studies have shown that compounds like ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate exhibit specific biological activities due to their unique chemical properties, such as acting as anti-juvenile hormone agents (Ishiguro et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-21(23)16-7-10-17(11-8-16)22-13-19-18-6-4-3-5-15(18)9-12-20(19)25-14-22/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDIPFWSJEMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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